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Compound of Interest

Compound Name: Tetraphenylphthalic anhydride
CAS No.: 4741-53-1
Cat. No.: B1593909

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of
tetraphenylphthalic anhydride, a key organic compound with applications in chemical
synthesis and materials science. This document outlines the crystallographic parameters,
experimental protocols for its synthesis and crystal structure determination, and a logical

workflow for these processes.

Crystallographic Data Summary

The crystal structure of tetraphenylphthalic anhydride (C32H2003) has been determined by
single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the
table below for easy reference and comparison.
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Parameter Value
Empirical Formula C32H2003
Formula Weight 452.51 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 15.12 A

b 8.98 A

c 17.89 A

a 90°

B 105.4°

y 90°

Volume 2345 As

z 4

Density (calculated) 1.28 g/cm3
Absorption Coefficient () 0.08 mm~1
Temperature 295K
Radiation MoKa (A = 0.71073 A)

Experimental Protocols
Synthesis of Tetraphenylphthalic Anhydride

A common and effective method for the synthesis of tetraphenylphthalic anhydride is through
the condensation of tetraphenylcyclopentadienone with maleic anhydride, followed by
dehydrogenation.[1]

Materials:
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o Tetraphenylcyclopentadienone
e Maleic anhydride

e Bromobenzene

e Bromine

e Petroleum ether

Procedure:

e An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095
mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.[1]

o 25 ml of bromobenzene is added to the flask, and the mixture is gently refluxed for 3.5 hours.
[1] During this time, the intermediate tetraphenyldihydrophthalic anhydride is formed with the
evolution of carbon monoxide.[1]

e The reaction mixture is then cooled, and a solution of 7 ml of bromine in 10 ml of
bromobenzene is added through the condenser. The flask is shaken to ensure thorough
mixing.[1]

 After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3
hours to facilitate dehydrogenation.[1]

e The flask is then cooled in an ice bath to 0—10°C for 2—3 hours to allow for crystallization.[1]

e The crystalline product is collected by suction filtration and washed three times with 10-ml
portions of petroleum ether.[1]

e The resulting light brown product is dried in the air. The yield is typically 37-38 g (87-89%),
with a melting point of 289-290°C.[1]

o For purification and crystal growth suitable for X-ray diffraction, the crude product can be
recrystallized from a suitable solvent such as a mixture of benzene and petroleum ether. The
crystallized product should be dried at 110°C for 1-1.5 hours to remove any residual solvent.

[1]
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Single-Crystal X-ray Diffraction Analysis
Methodology:

» Crystal Selection and Mounting: A single crystal of tetraphenylphthalic anhydride with
suitable dimensions and quality is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
data is collected at a controlled temperature (e.g., 295 K) using a monochromatic X-ray
source (e.g., MoKa radiation). A series of diffraction patterns are collected by rotating the
crystal through a range of angles.

o Data Reduction: The raw diffraction data is processed to correct for various factors, including
background noise, Lorentz factor, and polarization effects. The intensities of the diffraction
spots are integrated to produce a list of unique reflections with their corresponding Miller
indices (hkl) and intensities.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined using full-matrix least-squares techniques to minimize the difference between the
observed and calculated structure factors. The positions of the hydrogen atoms can be
determined from difference Fourier maps or placed in calculated positions.

e Final Model: The final refined model provides the precise atomic coordinates, bond lengths,
bond angles, and thermal parameters of the atoms in the crystal structure. This information is
then used to generate the crystallographic data presented in the summary table.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of
tetraphenylphthalic anhydride to its final crystal structure analysis.
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Synthesis of Tetraphenylphthalic Anhydride

Purification by Recrystallization

Data Reduction and Processing

Structure Solution (Direct Methods)

Structure Refinement (Least-Squares)

Final Crystal Structure Model
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Caption: Workflow for Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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